(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine
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Overview
Description
(1S,5R,7S)-2-Oxabicyclo[320]heptan-7-amine is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Another bicyclic compound with an oxirane ring fused to a cyclohexane ring.
11-Oxatricyclo[5.3.1.0]undecane: A tricyclic compound with similar structural features.
Uniqueness
(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine is unique due to its specific stereochemistry and the presence of an amine group, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,5R,7S)-2-oxabicyclo[3.2.0]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2/t4-,5-,6-/m0/s1 |
InChI Key |
VFBPTGRGJXUIOF-ZLUOBGJFSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C[C@@H]2N |
Canonical SMILES |
C1COC2C1CC2N |
Origin of Product |
United States |
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